4-bromo-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of various benzenesulfonamide derivatives has been explored in the literature, with a focus on creating compounds with potential biological activity. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved the creation of compounds with significant in vitro inhibition and the ability to increase kynurenic acid concentration in the hippocampal fluid of rats . Another study reported the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, which showed interesting cytotoxic activities and strong inhibition of human carbonic anhydrase isoforms . These syntheses typically involve multi-step reactions starting from substituted benzaldehydes or other aromatic compounds, followed by various functionalization reactions to introduce the sulfonamide group and other substituents.
Molecular Structure Analysis
The molecular structure and spectroscopic properties of benzenesulfonamide derivatives have been extensively studied using experimental techniques and computational methods. For example, Density Functional Theory (DFT) calculations were used to investigate the molecular and electronic structures of 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides, aiding in spectral assignments and providing structural and spectroscopic information . Similarly, the structural characterization of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide was performed using various spectroscopic techniques and confirmed by X-ray crystallography, with DFT calculations complementing the experimental data .
Chemical Reactions Analysis
The chemical reactivity of benzenesulfonamide derivatives can be influenced by the presence of various substituents on the aromatic ring. For instance, the Schiff base derived from 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide exhibited tautomerism, which is important for understanding its photochromic and thermochromic properties . Additionally, the synthesis of metal complexes with benzenesulfonamide ligands, such as Co(II) and Ni(II) complexes, has been explored, demonstrating potential applications in fluorescence quenching and biological assays .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are closely related to their molecular structure. The crystal structure of a novel benzenesulfonamide compound with a bromo-ethoxy-dimethylfuran moiety was determined, providing insights into its potential anticancer properties . Furthermore, the preparation of 4-amino-1-methylpyridinium benzenesulfonate salts revealed their noncentrosymmetric structures, which are relevant for applications in nonlinear optics .
Scientific Research Applications
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) highlighted the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These derivatives exhibit excellent properties as photosensitizers for photodynamic therapy, including high singlet oxygen quantum yield and good fluorescence properties. The remarkable potential of these compounds in Type II photodynamic therapy mechanisms for cancer treatment is emphasized, providing a new pathway for the development of effective cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activities
The antimicrobial properties of benzenesulfonamide derivatives have been extensively studied. Ranganatha et al. (2018) synthesized a series of 5‑bromo‑2-chloropyrimidin-4-amine derivatives, including those with benzenesulfonamide moieties, and tested them for in vitro antibacterial and antifungal activities. One compound, in particular, showed significant activity against pathogenic bacterial and fungal strains, highlighting the potential of benzenesulfonamide derivatives in developing new antimicrobial agents (Ranganatha et al., 2018).
Antiproliferative and Anticancer Activity
Motavallizadeh et al. (2014) prepared several N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives as potential antiproliferative agents. These compounds were investigated for their antiproliferative activity against various tumor cell lines, including breast cancer and neuroblastoma cell lines. The study identified compounds with high antiproliferative activity, suggesting the therapeutic potential of benzenesulfonamide derivatives in cancer treatment (Motavallizadeh et al., 2014).
Synthesis of New Materials
Cinchonidinium salts containing sulfonamide functionalities have been synthesized and shown to exhibit highly enantioselective catalytic activity in asymmetric alkylation reactions, as demonstrated by Itsuno, Yamamoto, and Takata (2014). This work underscores the utility of sulfonamide derivatives in synthesizing new materials with significant enantioselectivity, which could be valuable in various chemical synthesis applications (Itsuno, Yamamoto, & Takata, 2014).
Safety and Hazards
Future Directions
The future research directions for this compound could be vast, depending on its potential applications. It could be explored for use in pharmaceuticals, given the bioactive nature of benzenesulfonamides . Additionally, the 2,2,6,6-tetramethylpiperidine group could make it interesting for research in materials science .
Mechanism of Action
Mode of Action
4-bromo-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide acts as an allosteric inhibitor that prevents IKKβ activation . It binds to the inactive form of IKKβ, specifically to a potential allosteric site between the kinase domain (KD) and ubiquitin-like domain (ULD) of human IKKβ . This binding blocks the activation of IKKβ, thereby inhibiting the phosphorylation of IκBα and the transcriptional activity of NF-κB .
Biochemical Pathways
The compound affects the NF-κB signaling pathway by inhibiting the activation of IKKβ . This results in the decreased phosphorylation level of Ser177/181 on IKKβ, blocking its activation upon TNFα stimulation . The inhibition of IKKβ activation prevents the subsequent degradation of IκB proteins, thereby inhibiting the nuclear translocation of NF-κB and its transcriptional activity .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of IκBα phosphorylation and NF-κB transcriptional activity . This leads to the suppression of the expression of NF-κB target genes, which are involved in inflammation, immune response, cell proliferation, and survival .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability Factors such as pH, temperature, and the presence of other molecules can affect the compound’s binding to its target, its stability, and its overall effectiveness.
properties
IUPAC Name |
4-bromo-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BrN2O3S/c1-6-23-15-9-13(7-8-14(15)18)24(21,22)19-12-10-16(2,3)20-17(4,5)11-12/h7-9,12,19-20H,6,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYAOQGITUQVKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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